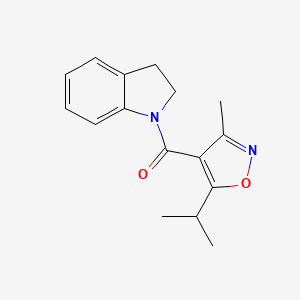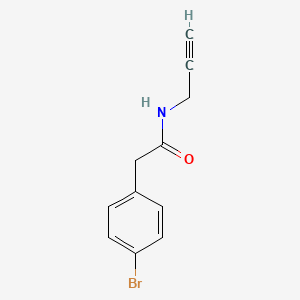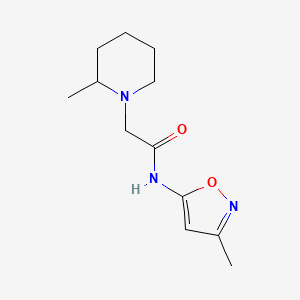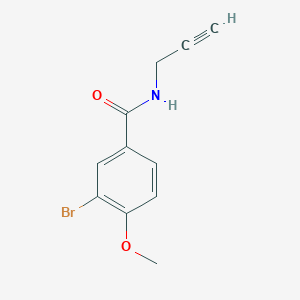
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. The compound has been shown to interact with various proteins and enzymes, including histone deacetylases, protein kinases, and G protein-coupled receptors, which play a critical role in various biological processes.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for specific targets in the body. However, the compound also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the identification of new biological targets for the compound and the development of more potent and selective analogs. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, should be further explored through preclinical and clinical studies.
In conclusion, 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is a chemical compound with significant potential for scientific research and medicinal chemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases and the advancement of scientific knowledge in the field of medicinal chemistry.
合成方法
The synthesis of 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone involves a multistep process that includes the condensation of indole and oxazoline derivatives followed by a series of reactions that lead to the formation of the final product. The synthesis process has been optimized to improve the yield and purity of the compound, and various modifications have been made to the process to tailor the compound for specific applications.
科学研究应用
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10(2)15-14(11(3)17-20-15)16(19)18-9-8-12-6-4-5-7-13(12)18/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEWNTSWFZENJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCC3=CC=CC=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)


![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)

![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457558.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)